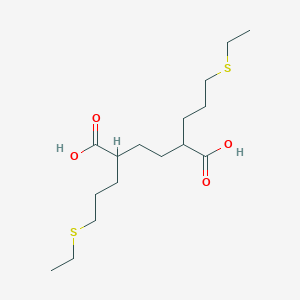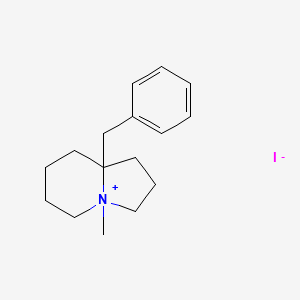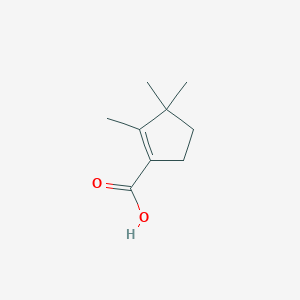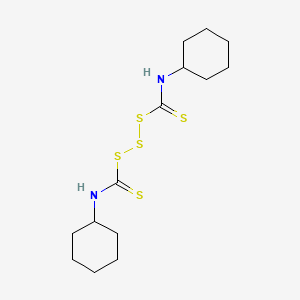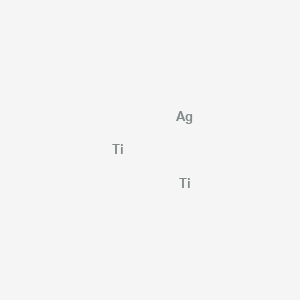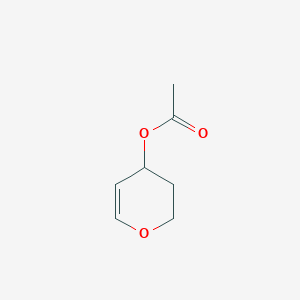
3,4-Dihydro-2h-pyran-4-yl acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,4-Dihydro-2H-pyran-4-yl acetate is an organic compound that belongs to the class of heterocyclic compounds known as pyrans. Pyrans are six-membered oxygen-containing rings, and this compound is a derivative of 3,4-Dihydro-2H-pyran. This compound is often used in organic synthesis and has various applications in different fields of science and industry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
3,4-Dihydro-2H-pyran-4-yl acetate can be synthesized through several methods. One common method involves the reaction of 3,4-Dihydro-2H-pyran with acetic anhydride in the presence of a catalyst such as sulfuric acid. The reaction typically occurs under reflux conditions, and the product is purified through distillation or recrystallization.
Industrial Production Methods
In an industrial setting, the production of this compound often involves continuous flow processes to ensure high yield and purity. The use of advanced catalysts and optimized reaction conditions allows for efficient large-scale production. The compound can also be produced from tetrahydrofurfuryl alcohol through a dehydration and ring-expansion process .
Análisis De Reacciones Químicas
Types of Reactions
3,4-Dihydro-2H-pyran-4-yl acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding lactones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into tetrahydropyran derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the pyran ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are used under various conditions.
Major Products
Oxidation: Lactones, carboxylic acids.
Reduction: Tetrahydropyran derivatives.
Substitution: Various substituted pyran derivatives.
Aplicaciones Científicas De Investigación
3,4-Dihydro-2H-pyran-4-yl acetate has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis, particularly in the synthesis of complex heterocyclic compounds.
Biology: Employed in the study of enzyme mechanisms and as a substrate in biochemical assays.
Medicine: Investigated for its potential use in drug development, particularly in the synthesis of pharmacologically active compounds.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 3,4-Dihydro-2H-pyran-4-yl acetate involves its interaction with various molecular targets and pathways. In biochemical reactions, the compound can act as a substrate or inhibitor, influencing enzyme activity and metabolic pathways. The presence of the pyran ring allows for specific interactions with biological molecules, making it a valuable tool in biochemical research .
Comparación Con Compuestos Similares
Similar Compounds
2,3-Dihydro-4H-pyran: Another pyran derivative with similar chemical properties but different reactivity.
Tetrahydropyran: A fully saturated pyran derivative used in similar applications.
4H-Pyran: An unsaturated pyran derivative with distinct chemical behavior.
Uniqueness
3,4-Dihydro-2H-pyran-4-yl acetate is unique due to its specific reactivity and the presence of the acetate group, which allows for additional chemical modifications. Its versatility in various chemical reactions and applications makes it a valuable compound in both research and industrial settings .
Propiedades
Número CAS |
5331-58-8 |
|---|---|
Fórmula molecular |
C7H10O3 |
Peso molecular |
142.15 g/mol |
Nombre IUPAC |
3,4-dihydro-2H-pyran-4-yl acetate |
InChI |
InChI=1S/C7H10O3/c1-6(8)10-7-2-4-9-5-3-7/h2,4,7H,3,5H2,1H3 |
Clave InChI |
OCSLMZFGGKPWPX-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)OC1CCOC=C1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




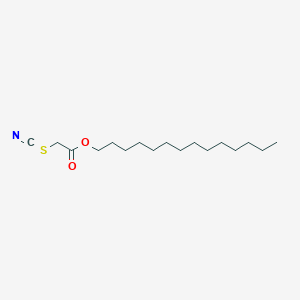
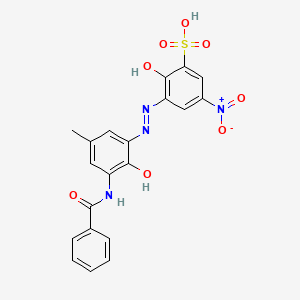
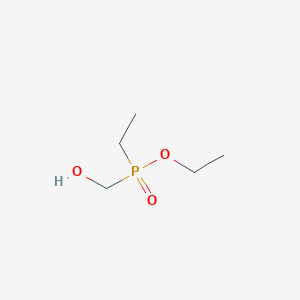
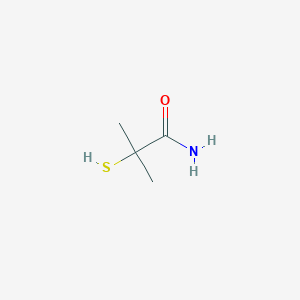
![Tributyl[(propan-2-yl)oxy]stannane](/img/structure/B14736718.png)
